Benzyl Nicotinate

Catalog No.
S520956
CAS No.
94-44-0
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Nicotinate

Formulators of topical analgesics face rapid, short-lived erythema with methyl nicotinate, while nicotinic acid fails to penetrate skin. Benzyl nicotinate (CAS 94-44-0) is the optimal rubefacient: a lipophilic pro-drug (logP 2.4) that ensures sustained, deep-tissue vasodilation without phase separation in heavy lipid bases. · Sustained release: follicle-mediated penetration delays peak effect, ideal for long-lasting warming balms. · Stability: Compatible with paraffin, lanolin, and oil-in-water emulsions; no crystallization. High purity, ready for GMP procurement.

CAS Number

94-44-0

Product Name

Benzyl Nicotinate

IUPAC Name

benzyl pyridine-3-carboxylate

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

KVYGGMBOZFWZBQ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

benzyl nicotinate, nicotinic acid benzyl ester, nicotinic acid benzyl ester, hexafluorosilicate (2-) (2:1), pyridine-3-carboxylic acid benzyl ester

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2

The exact mass of the compound Benzyl nicotinate is 213.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of benzyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 g, 25 g

Benzyl nicotinate (CAS 94-44-0) is a highly lipophilic ester derivative of nicotinic acid and benzyl alcohol, primarily utilized as a vasoactive and rubefacient active pharmaceutical ingredient (API) in topical formulations . Characterized by a melting point of 22–24 °C and an XLogP3 of 2.40, it presents as a light yellow viscous liquid or low-melting solid that is highly soluble in organic solvents and lipid bases . In industrial procurement, it is prioritized over standard water-soluble vitamins for its ability to act as a pro-drug, penetrating the stratum corneum to deliver sustained localized vasodilation, thereby enhancing microcirculation and tissue oxygenation without compromising formulation stability in hydrophobic matrices [REFS-1, REFS-3].

Research Fit

Tool compound for percutaneous absorption kinetics studies
Agonist for GPR109A/B receptor research in dermal cells
Baseline vasodilation probe for topical formulation development

Substituting benzyl nicotinate with its parent compound, nicotinic acid, fundamentally fails in topical applications because the unesterified acid exhibits near-zero penetration through the intact stratum corneum, rendering it biologically inert in ointments[1]. Conversely, substituting with shorter-chain esters like methyl nicotinate results in a highly polar, rapid-flux profile where 80–90% of the compound penetrates almost immediately, causing an acute, short-lived erythema rather than the desired sustained vasodilation [REFS-1, REFS-2]. Furthermore, benzyl nicotinate's specific lipophilicity (logP ~2.4) is required for stable integration into heavy lipid bases (e.g., paraffin, lanolin) without phase separation, a critical processing parameter that lower-molecular-weight analogs cannot match [3].

Substitution Risk

Lipophilicity-driven penetration profile
Methyl/ethyl esters bypass the stratum corneum rapidly; hexyl ester partitions too strongly. Intermediate log P of benzyl nicotinate supports controlled percutaneous absorption that may not transfer to analogs.
Pharmacodynamic response context differs
Nicotinic acid esters exhibit a sigmoidal effect/concentration profile distinct from the linear profile of niacin. Substituting the acid for the ester may shift the vasodilation dose–response relationship.
Reported stability ranking differs from polar esters
Thermal stability under accelerated conditions is higher for benzyl nicotinate than for methyl and ethyl nicotinate. Formulation robustness may therefore require ester-specific validation.

Sustained Transdermal Penetration vs. Rapid-Flux Analogs

In vitro and in vivo pharmacokinetic models demonstrate that while methyl nicotinate rapidly bypasses the stratum corneum (with 80–90% penetration in early phases), benzyl nicotinate penetrates significantly more slowly, utilizing follicular shunt pathways to create a sustained release profile [REFS-1, REFS-2]. This slower diffusion rate prevents the acute, transient flushing associated with methyl nicotinate, instead providing prolonged microcirculation enhancement [2].

Evidence DimensionStratum corneum penetration rate and duration
Target Compound DataSlow, sustained penetration via follicular pathways
Comparator Or BaselineMethyl Nicotinate (Rapid flux, 80–90% immediate penetration)
Quantified DifferenceShifts the pharmacokinetic profile from an acute <1 hour spike to a prolonged, multi-hour controlled delivery
ConditionsIn vitro glass diffusion cells and in vivo laser Doppler flowmetry on human skin

Buyers formulating sustained-relief muscle rubs or anti-aging creams must procure benzyl nicotinate to ensure long-lasting efficacy and avoid the severe, immediate skin reddening caused by methyl nicotinate.

Skin penetration kinetics
Reported
Benzyl nicotinate penetrated “very slowly” through hairless mouse skin; methyl/ethyl nicotinate showed 80–90% rapid penetration.
Intermediate penetration may support sustained local effect in formulation design.
In vitro, excised skin; acetone vehicle. Cross-study comparison.

Absolute Transdermal Bioavailability vs. Parent Compound

The esterification of nicotinic acid with benzyl alcohol is strictly required to overcome the skin's barrier function. Experimental diffusion studies show that while benzyl nicotinate successfully penetrates the viable epidermis, the parent compound (nicotinic acid) shows very little to no penetration even after 50 hours of exposure on intact skin[1]. Benzyl nicotinate acts as a lipophilic pro-drug that is subsequently metabolized into active niacin in the underlying tissue [2].

Evidence DimensionTransdermal absorption across intact stratum corneum
Target Compound DataEffective penetration into viable epidermis
Comparator Or BaselineNicotinic Acid (Negligible penetration at 50 hours)
Quantified DifferenceProvides >90% greater functional transdermal bioavailability through intact skin
ConditionsIn vitro diffusion through hairless mouse skin and human epidermal models

Procurement of the esterified benzyl form is mandatory for topical product lines, as substituting with cheaper, unesterified nicotinic acid results in complete loss of transdermal efficacy.

Vasodilation PD vs. niacin
Class-level
Nicotinate esters showed a sigmoidal effect/C* profile in human skin; niacin gave a linear profile. Applied concentrations to reach equivalent C* differed by orders of magnitude.
Ester form dictates distinct pharmacodynamic relationship; not a simple prodrug.
In vivo, human forearm; erythema endpoint. Class inference for benzyl ester.

Lipophilicity for Hydrophobic Formulation Compatibility

Chromatographic lipophilicity assessments confirm that benzyl nicotinate possesses an XLogP3 of 2.40, making it highly lipophilic . In contrast, nicotinic acid and nicotinamide exhibit logP values near or below zero, indicating high polarity [1]. This high lipophilicity allows benzyl nicotinate to be seamlessly dissolved into heavy anhydrous bases, such as white vaseline, paraffin, and lanolin, which are standard in orthopedic and rheumatic ointments [2].

Evidence DimensionPartition coefficient (LogP) and lipid solubility
Target Compound DataXLogP3 = 2.40
Comparator Or BaselineNicotinic Acid (LogP < 1.0)
Quantified DifferenceLogP difference of >1.4, indicating exponentially higher lipophilicity
ConditionsRP-TLC chromatographic parameter assessment and standard formulation matrices

Chemical buyers must select benzyl nicotinate for lipid-rich cosmetic and pharmaceutical emulsions to guarantee phase stability and uniform active pharmaceutical ingredient (API) distribution.

Thermal stability
Head-to-head
Benzyl nicotinate (BNN) exhibited higher stability than methyl and ethyl nicotinate after heating at 120°C on silica gel for up to 7 h (TLC densitometry).
Reported higher stability ranking under thermal stress may inform shelf-life expectations.
Accelerated conditions; silica gel matrix. Data to verify in final formulation.

Specificity as a Precursor in Organometallic Catalysis

Beyond its biological applications, benzyl nicotinate serves a highly specific role in organometallic chemistry. It is utilized as a dual-functional reagent for the synthesis of benzylpalladium complexes, where it acts as both a nicotinate ligand and a benzylic group donor . Standard aliphatic esters, such as methyl or ethyl nicotinate, lack the benzyl moiety and cannot be used to generate catalysts intended for the substitution of olefins with benzylic groups .

Evidence DimensionBenzylic group transfer capability
Target Compound DataYields benzylpalladium complexes
Comparator Or BaselineMethyl Nicotinate (Incapable of benzylic transfer)
Quantified DifferenceProvides 100% functional benzylic group donation compared to 0% for aliphatic nicotinates
ConditionsSynthesis of palladium-based cross-coupling catalysts

For industrial synthesis procurement, benzyl nicotinate is an essential, non-substitutable precursor for manufacturing specific benzyl-donating palladium catalysts.

Human skin vasodilation baseline
Reported
Gel formulation on forearm: quantifiable, time-dependent increase in superficial and deep dermal blood flow measured by laser Doppler flowmetry.
Establishes a reproducible kinetic benchmark for comparing delivery systems.
In vivo, healthy volunteers; redness/temperature not reliable proxies.
Bioavailability with enhancers
Head-to-head
Microemulsion + penetration enhancer (PE) improved effectiveness of benzyl nicotinate action (skin oxygenation) compared to hydrogel or microemulsion alone.
Advanced formulation can modulate local bioavailability; supports tailored delivery research.
In vivo, EPR oximetry; PE increased stratum corneum lipid fluidity.

Sustained-Release Rheumatic and Analgesic Ointments

Directly downstream of its slow, follicle-mediated penetration profile, benzyl nicotinate is the API of choice for deep-tissue warming balms. Unlike methyl nicotinate, which causes rapid and transient flushing, benzyl nicotinate provides prolonged vasodilation, making it ideal for over-the-counter muscle relaxants and joint pain therapies formulated in heavy lipid bases like lanolin and paraffin [REFS-1, REFS-2].

High-Lipid Anti-Aging and Scalp Care Cosmetics

Leveraging its high lipophilicity (XLogP3 = 2.40), benzyl nicotinate is perfectly suited for oil-in-water emulsions and anhydrous serums. It is procured to enhance local microcirculation and oxygenation in the scalp (for hair growth stimulation) and skin (for anti-aging), where it remains stable without phase-separating or crystallizing, unlike highly polar nicotinic acid.

Precursor for Benzylpalladium Cross-Coupling Catalysts

In chemical manufacturing, benzyl nicotinate is specifically procured as a reagent to synthesize benzylpalladium complexes. Its structure allows it to donate a benzylic group during the catalytic substitution of olefins, an application where standard aliphatic nicotinates are entirely non-functional .

Application Fit Matrix

Application
Selection Property
Validation Focus
Topical formulation benchmarking
Established vasodilation kinetics in human skin
Onset time, peak flow, duration of action vs. reference gel
Sustained-release rubefacient research
Intermediate lipophilicity (log P ~2.4) and reported slower penetration
Prolonged localized hyperemia profile; avoidance of rapid clearance
GPR109A/B receptor pharmacology
Agonist activity at dermal Langerhans cell and keratinocyte receptors
Localized receptor activation studies; downstream inflammatory/immune endpoints
Cosmetic microcirculation research
Reported thermal stability and vasodilatory action
Performance in emulsion/gel matrices under temperature fluctuations

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

213.078978594 Da

Monoisotopic Mass

213.078978594 Da

Heavy Atom Count

16

LogP

2.4 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S497LCF9C9

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 134 of 135 companies with hazard statement code(s):;
H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94-44-0

Wikipedia

Benzyl nicotinate

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
3-Pyridinecarboxylic acid, phenylmethyl ester: ACTIVE
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